(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 441044-11-7
VCID: VC20774782
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid

CAS No.: 441044-11-7

Cat. No.: VC20774782

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid - 441044-11-7

Specification

CAS No. 441044-11-7
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Standard InChI Key GCAZZUFIDGXTDA-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)O
SMILES CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Identity

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is characterized by its specific configuration at the 2 and 4 positions of the piperidine ring. The compound is identified by CAS No. 441044-11-7 and has a molecular formula of C₁₁H₁₉NO₅. Its molecular weight is 245.27 g/mol, making it a medium-sized molecule suitable for various pharmaceutical applications.

Structural Features

The structure of this compound contains several key functional groups that contribute to its chemical reactivity and potential applications:

  • A piperidine ring as the core structure

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

  • A hydroxyl group at the 4-position with R configuration

  • A carboxylic acid group at the 2-position with R configuration

The compound can be represented by the following IUPAC name: (2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid. This systematic name clearly indicates the stereochemistry and functional groups present in the molecule.

Stereochemistry

The compound possesses two stereogenic centers at positions 2 and 4 of the piperidine ring, both with R configuration. This specific stereochemistry is critical for its biological activity and distinguishes it from related compounds such as the (2R,4S) isomer . The absolute configuration can be compared to related compounds like (2R,4R)-4-hydroxypiperidine-2-carboxylic acid (trans-4-hydroxypipecolic acid) which serves as a structural basis .

Related Compounds and Derivatives

Structural Analogues

Several compounds share structural similarities with (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid. The non-protected version, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid (CAS: 189385-64-6, also known as trans-4-hydroxypipecolic acid), represents the core structure without the Boc protecting group . This compound has been reported to occur naturally in plants such as Calliandra angustifolia and Calliandra hirsuta .

Another related compound is (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester, which differs in stereochemistry at the 4-position and contains a methyl ester instead of a free carboxylic acid.

Comparison Table

The following table compares key properties of (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid with related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)StereochemistryKey Functional Groups
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid441044-11-7C₁₁H₁₉NO₅245.272R,4RBoc, OH, COOH
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid189385-64-6C₆H₁₁NO₃145.162R,4ROH, COOH
(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester321744-26-7C₁₂H₂₁NO₅259.302R,4SBoc, OH, COOCH₃

This comparison highlights the structural relationships between these compounds and emphasizes the importance of stereochemistry and functional group modifications in determining their properties and applications .

Synthesis Methods

Protection Strategies

Applications and Biological Activities

Pharmaceutical Applications

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid serves as an important building block in pharmaceutical chemistry. The compound's well-defined stereochemistry and functional groups make it valuable for the synthesis of more complex drug candidates. The piperidine ring is a common structural motif in many pharmaceuticals, contributing to the compound's utility in drug development processes.

Chemical Reactivity

Functional Group Reactivity

The (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid contains several reactive functional groups that enable various chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The hydroxyl group can be oxidized, substituted, or used as a site for attachment of other functional groups

  • The Boc protecting group can be selectively removed under acidic conditions to reveal the secondary amine

These reactivity patterns make the compound versatile in synthetic organic chemistry and pharmaceutical development.

Structure-Activity Relationships

Stereochemical Importance

The specific stereochemistry at positions 2 and 4 of the piperidine ring in (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is critical for its biological activity and chemical properties . The trans relationship between the carboxylic acid and hydroxyl groups influences the compound's conformation and its interactions with biological targets.

Studies on related compounds suggest that altering the stereochemistry can significantly affect biological activity, highlighting the importance of maintaining the correct stereochemical configuration during synthesis and subsequent transformations .

Functional Group Contributions

  • The piperidine ring provides a rigid scaffold common in many bioactive compounds

  • The hydroxyl group serves as a hydrogen bond donor and acceptor, crucial for interactions with biological targets

  • The carboxylic acid offers opportunities for salt formation and hydrogen bonding

  • The Boc protecting group provides temporary protection of the nitrogen atom and can be removed when needed for further functionalization

Understanding these structure-activity relationships is essential for designing derivatives with enhanced biological activities or specific chemical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator